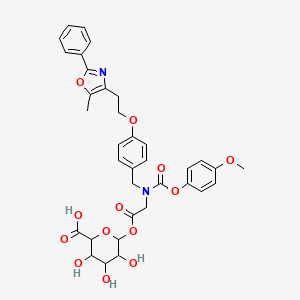

Muraglitazar Acyl-b-D-glucuronide

Description

Mechanism of Acyl Glucuronide Formation through UGT-Mediated Conjugation

The formation of an acyl glucuronide is a crucial step in the metabolism of drugs that contain a carboxylic acid group, such as muraglitazar (B1676866). This biotransformation is catalyzed by the Uridine (B1682114) Diphosphoglucuronosyltransferase (UGT) superfamily of enzymes. nih.govxenosite.org The reaction involves the transfer of a glucuronic acid moiety from the high-energy cofactor, uridine 5'-diphospho-glucuronic acid (UDPGA), to the carboxylic acid group of the drug. helsinki.fi This process, known as glucuronidation, significantly increases the water solubility of the drug, which facilitates its excretion from the body in urine or bile. helsinki.fi The resulting Muraglitazar Acyl-β-D-glucuronide is a more polar and readily excretable compound compared to the parent drug. nih.gov

The UGTs are a critical family of membrane-bound enzymes located in the endoplasmic reticulum of cells, most notably in the liver. nih.govhelsinki.fi This superfamily is divided into two main families, UGT1 and UGT2, which are further categorized into subfamilies such as UGT1A, UGT2A, and UGT2B. nih.gov These enzymes are responsible for the conjugation of a wide variety of endogenous substances, like bilirubin, and exogenous compounds, including many therapeutic drugs. nih.gov The specific UGT isoforms exhibit distinct but often overlapping substrate specificities, meaning that a single drug can be metabolized by multiple UGT enzymes. researchgate.net The expression and activity of UGT enzymes can be influenced by genetic factors and the presence of other drugs, which can affect the rate of glucuronidation. nih.gov

The enzymatic activity of the UGT superfamily is dependent on the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA). researchgate.net UDPGA serves as the donor of the glucuronic acid that is conjugated to the substrate. The availability of UDPGA within the cell is a critical factor that can influence the rate of glucuronidation reactions. This cofactor is synthesized in the cytoplasm from glucose-1-phosphate. For the glucuronidation reaction to occur, UDPGA must be transported into the lumen of the endoplasmic reticulum, where the active site of the UGT enzymes is located. nih.gov

Identification of Specific UGT Isoforms Involved in Muraglitazar Glucuronidation

Research has identified several specific UGT isoforms that are responsible for the glucuronidation of muraglitazar. researchgate.net Studies using human liver microsomes and recombinant UGT enzymes have been instrumental in pinpointing the key contributors to this metabolic pathway. nih.govnih.gov

In vitro studies have demonstrated that muraglitazar is a substrate for multiple UGT isoforms, including UGT1A1, UGT1A3, and UGT1A9. researchgate.net Among these, UGT1A3 has been identified as a significant contributor to the formation of Muraglitazar Acyl-β-D-glucuronide. researchgate.net The involvement of multiple enzymes suggests a robust pathway for the glucuronidation of muraglitazar in the liver. researchgate.net

Quantitative Aspects of Muraglitazar Acyl-β-D-glucuronide Formation Rate

The rate of Muraglitazar Acyl-β-D-glucuronide formation can be quantified through in vitro experiments, typically using human liver microsomes. nih.govnih.gov These studies provide valuable data on the kinetics of the glucuronidation reaction.

In laboratory settings, the glucuronidation of muraglitazar is assessed by incubating the drug with human liver microsomes in the presence of the necessary cofactor, UDPGA. researchgate.netnih.gov To achieve maximal enzyme activity, the microsomal membrane is often disrupted using agents like the pore-forming peptide alamethicin. helsinki.finih.gov For the determination of glucuronidation activities, a substrate concentration of 3 µM for muraglitazar has been used in incubations with individual human liver microsomes. researchgate.net

The following table summarizes the key enzymes and conditions used in the study of muraglitazar glucuronidation.

| Parameter | Details | Reference |

| Enzymes Involved | UGT1A1, UGT1A3, UGT1A9 | researchgate.net |

| Primary Tissue | Liver | researchgate.netnih.gov |

| Cellular Location | Endoplasmic Reticulum | nih.govhelsinki.fi |

| Cofactor | Uridine 5'-diphospho-glucuronic acid (UDPGA) | researchgate.net |

| In Vitro Model | Human Liver Microsomes (HLMs) | researchgate.netnih.gov |

| Substrate Concentration | 3 µM | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C35H36N2O13 |

|---|---|

Molecular Weight |

692.7 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43) |

InChI Key |

VLMNHAOSAKQBJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

Origin of Product |

United States |

Formation and Enzymology of Muraglitazar Acyl β D Glucuronide

Quantitative Aspects of Muraglitazar (B1676866) Acyl-β-D-glucuronide Formation Rate

Comparative Formation Rates in Human Hepatocytes

The formation of Muraglitazar Acyl-β-D-glucuronide is a significant metabolic pathway for muraglitazar. nih.gov Research conducted on human hepatocytes and liver microsomes provides insight into the rate and enzymatic basis of this conjugation reaction, particularly when compared to structurally similar compounds.

Studies comparing the metabolism of muraglitazar with peliglitazar (B1679212), a structural analog, revealed that both compounds exhibit a similar rate of metabolism in human hepatocytes. nih.gov Likewise, in incubations using human liver microsomes fortified with UDP-glucuronic acid, the two compounds demonstrated a comparable glucuronidation rate. nih.gov This suggests that the intrinsic formation of their respective acyl glucuronide metabolites occurs at a similar efficiency within the liver.

Despite the similar formation rates, the subsequent presence of these metabolites in circulation differs dramatically. Peliglitazar acyl glucuronide is a major circulating metabolite in humans, whereas Muraglitazar Acyl-β-D-glucuronide is found only as a very minor component in the bloodstream. nih.gov This disparity is not attributed to differences in their formation or excretion but rather to the lower stability of Muraglitazar Acyl-β-D-glucuronide in human plasma. nih.gov

The enzymatic basis for the glucuronidation of muraglitazar has been identified through studies with cDNA-expressed UDP-glucuronosyltransferase (UGT) enzymes. The primary enzymes responsible for catalyzing the formation of Muraglitazar Acyl-β-D-glucuronide are UGT1A1, UGT1A3, and UGT1A9. nih.gov Notably, other tested UGT isoforms, including UGT1A6, UGT1A8, UGT1A10, 2B4, 2B7, and 2B15, did not catalyze this reaction. nih.gov Further investigation into the enzyme kinetics showed that the Michaelis constant (Km) values for muraglitazar glucuronidation by the three active UGT enzymes were all similar, falling within the 2-4 µM range. nih.gov Research has also indicated that muraglitazar metabolism proceeds at similar rates regardless of the UGT1A1*28 genotype, a common polymorphism that can affect the metabolism of other drugs. researchgate.net

Data Tables

Table 1: Comparative Metabolism of Muraglitazar and Peliglitazar in Human In Vitro Systems

| Parameter | Muraglitazar | Peliglitazar | Reference |

| Metabolism Rate in Human Hepatocytes | Similar | Similar | nih.gov |

| Glucuronidation Rate in Human Liver Microsomes | Similar | Similar | nih.gov |

| Circulating Acyl Glucuronide Metabolite Level | Very Minor | Major | nih.gov |

Table 2: Enzyme Kinetic Parameters for Muraglitazar Glucuronidation by Active Human UGT Isoforms

| Enzyme | Km (µM) | Reference |

| UGT1A1 | 2-4 | nih.gov |

| UGT1A3 | 2-4 | nih.gov |

| UGT1A9 | 2-4 | nih.gov |

Chemical Reactivity and Stability of Muraglitazar Acyl β D Glucuronide

Intramolecular Rearrangement (Acyl Migration) Mechanisms

Acyl migration is a non-enzymatic intramolecular rearrangement process that is characteristic of acyl glucuronides. This process involves the movement of the aglycone (muraglitazar) from its initial C-1 position on the glucuronic acid moiety to other hydroxyl groups, resulting in the formation of positional isomers.

The initial product of UDP-glucuronosyltransferase-catalyzed conjugation is the 1-O-β-acyl glucuronide. This isomer is susceptible to intramolecular rearrangement, leading to the formation of 2-, 3-, and 4-O-acyl positional isomers. This migration occurs through an orthoester intermediate. The distribution of these isomers is pH-dependent. At physiological pH (7.4), the 1-O-β-acyl form is the most abundant, while under acidic conditions (pH 2-5), the equilibrium shifts towards the formation of other positional isomers.

Kinetic modeling has been employed to understand the rates of acyl migration. The degradation of Muraglitazar (B1676866) Acyl-β-D-glucuronide follows first-order kinetics. The rate of this degradation is influenced by pH, with the molecule exhibiting greater stability at acidic pH compared to neutral or basic conditions.

Hydrolysis Pathways and Products

In addition to acyl migration, Muraglitazar Acyl-β-D-glucuronide undergoes hydrolysis, which involves the cleavage of the ester bond, releasing the parent drug, muraglitazar, and glucuronic acid. This process can occur chemically or be catalyzed by esterases present in biological matrices. The rate of hydrolysis is also pH-dependent, being more pronounced at higher pH values.

Factors Influencing Muraglitazar Acyl-β-D-glucuronide Stability and Reactivity

Several factors have a profound impact on the stability and reactivity of Muraglitazar Acyl-β-D-glucuronide. These include the pH of the medium, the temperature, and the composition of the biological matrix.

The stability of Muraglitazar Acyl-β-D-glucuronide is highly dependent on both pH and temperature. The molecule is most stable at acidic pH (around 4.0-5.0). As the pH increases towards neutral and alkaline conditions, the rates of both acyl migration and hydrolysis increase significantly. Lower temperatures generally enhance the stability of the glucuronide by slowing down these degradation pathways. For instance, storage at -20°C or -70°C is often recommended to minimize degradation in plasma samples.

The biological matrix plays a crucial role in the stability of Muraglitazar Acyl-β-D-glucuronide. In human plasma, the degradation is significantly faster than in buffer at the same pH and temperature. This accelerated degradation is attributed to the presence of plasma proteins, particularly albumin, which can catalyze both acyl migration and hydrolysis. The binding of the acyl glucuronide to these proteins can facilitate the degradation processes. Furthermore, the presence of esterases in plasma contributes to the hydrolytic cleavage of the molecule.

Comparative Stability Profile of Muraglitazar Acyl-β-D-glucuronide

Comparative stability studies are instrumental in contextualizing the reactivity of a particular metabolite. Muraglitazar Acyl-β-D-glucuronide has been shown to be less stable than the acyl glucuronide of a close structural analog, peliglitazar (B1679212). researchgate.netnih.gov

A study directly comparing the two found that peliglitazar acyl glucuronide exhibited greater stability in buffer, as well as in rat and human plasma at a physiological pH of 7.4. nih.gov This difference in stability is significant because both muraglitazar and peliglitazar are extensively metabolized via acyl glucuronidation, with these metabolites being major drug-related components in bile. nih.gov

The degradation of Muraglitazar Acyl-β-D-glucuronide in plasma was found to yield more of the parent aglycone (muraglitazar) through hydrolysis, compared to the products of acyl migration. nih.gov This indicates that hydrolysis is a significant pathway for its breakdown under physiological conditions. The higher reactivity of Muraglitazar Acyl-β-D-glucuronide means it is more rapidly cleared from circulation, which can have implications for assessing its potential for bioactivation and toxicity based on plasma exposure levels alone. nih.gov

Table 2: Comparative Stability of Muraglitazar and Peliglitazar Acyl Glucuronides

| Compound | Relative Stability in Buffer (pH 7.4) | Relative Stability in Human Plasma (pH 7.4) | Primary Degradation Product in Plasma |

| Muraglitazar Acyl-β-D-glucuronide | Less Stable | Less Stable | Aglycone (Muraglitazar) |

| Peliglitazar Acyl-β-D-glucuronide | More Stable | More Stable | Not specified, but more stable overall |

Metabolic Disposition and Transporter Interactions of Muraglitazar Acyl β D Glucuronide

Role of Transport Proteins in Glucuronide Disposition

Uptake Transporters (e.g., OATs, OATPs)

The uptake of glucuronide conjugates from the bloodstream into cells, particularly in the liver and kidneys, is mediated by a class of proteins known as uptake transporters. nih.govnih.gov Prominent among these are the organic anion transporters (OATs) and organic anion-transporting polypeptides (OATPs). nih.govnih.govnih.gov These transporters are part of the Solute Carrier (SLC) superfamily. nih.govnih.gov

OATPs are known to transport large, hydrophobic organic anions, while OATs typically handle smaller, more hydrophilic ones. nih.gov In the liver, OATP1B1, OATP1B3, and OATP2B1 are key players in the uptake of various drug glucuronides from the blood into hepatocytes. frontiersin.org Similarly, renal uptake transporters such as OAT1 and OAT3 are involved in the transport of these conjugates in the kidney. nih.gov The efficient functioning of these uptake transporters is the first step in the pathway leading to the biliary or urinary excretion of glucuronide metabolites.

Table 1: Key Uptake Transporters for Glucuronide Conjugates

| Transporter Family | Specific Transporters | Primary Location | Function |

|---|---|---|---|

| OATPs (SLCO) | OATP1B1, OATP1B3, OATP2B1 | Liver (Basolateral membrane) | Mediate uptake of glucuronides from blood into hepatocytes. frontiersin.org |

| OATs (SLC22A) | OAT1, OAT3 | Kidney | Mediate uptake of glucuronides into renal cells for urinary excretion. nih.gov |

Efflux Transporters (e.g., MRPs, BCRP)

Once inside the cell, or following their formation within the cell, glucuronide conjugates are expelled by efflux transporters. nih.govnih.gov These transporters, which belong to the ATP-binding cassette (ABC) superfamily, actively pump substrates out of the cell. sigmaaldrich.com Key efflux transporters involved in glucuronide disposition include the multidrug resistance-associated proteins (MRPs) and the breast cancer resistance protein (BCRP). nih.govnih.gov

These transporters are strategically located on the apical (canalicular) membrane of hepatocytes for excretion into bile, and on the apical membrane of renal proximal tubule cells for excretion into urine. nih.gov For instance, MRP2 is a major transporter responsible for the biliary excretion of numerous drug glucuronides. frontiersin.orgnih.gov MRP3 and MRP4, often located on the basolateral membrane of hepatocytes, can efflux conjugates back into the bloodstream, facilitating their transport to the kidneys for elimination. nih.gov BCRP is also a significant efflux transporter found in the liver, intestine, and at the blood-brain barrier, contributing to the excretion of various glucuronide conjugates. nih.govsigmaaldrich.comnih.gov

Table 2: Key Efflux Transporters for Glucuronide Conjugates

| Transporter | Location | Function |

|---|---|---|

| MRP2 (ABCC2) | Liver (Canalicular), Intestine (Apical), Kidney | Biliary and urinary excretion of glucuronides. nih.govfrontiersin.orgnih.gov |

| MRP3 (ABCC3) | Liver (Basolateral), Intestine (Basolateral) | Efflux of glucuronides from hepatocytes back into blood. nih.govfrontiersin.org |

| MRP4 (ABCC4) | Liver (Basolateral/Canalicular) | Efflux of glucuronides into blood or bile. nih.govnih.gov |

| BCRP (ABCG2) | Liver (Canalicular), Intestine (Apical) | Biliary and intestinal excretion of glucuronides. nih.govnih.gov |

Muraglitazar (B1676866) Acyl-β-D-glucuronide as a Substrate for Efflux Transporters

In humans, muraglitazar is extensively metabolized, with acyl glucuronidation being a primary pathway. nih.govpsu.edu The resulting metabolite, Muraglitazar Acyl-β-D-glucuronide (M13), is a major drug-related component found in human bile. nih.govpsu.edunih.gov While it is a very minor circulating metabolite in plasma, its significant presence in bile underscores the importance of efflux transporters in its disposition. nih.gov

Mediated Biliary Excretion of Muraglitazar Acyl-β-D-glucuronide

Studies involving bile collection in human subjects have been crucial in elucidating the metabolic fate of muraglitazar. psu.edunih.gov In a study where bile was collected from healthy male subjects after a single oral dose of [14C]muraglitazar, the acyl glucuronide of muraglitazar (M13) was found to be a major component, accounting for approximately 15% of the administered dose in bile collected between 3 and 8 hours. psu.edunih.gov This direct evidence highlights that glucuronidation is a major clearance pathway for muraglitazar in humans, with subsequent excretion of the conjugate into the bile. psu.edunih.gov

The high concentration of Muraglitazar Acyl-β-D-glucuronide in the bile strongly suggests that it is a substrate for one or more hepatic efflux transporters located on the canalicular membrane of hepatocytes, such as MRP2. psu.edu This mediated transport is essential for the biliary elimination of the conjugate. Interestingly, fecal samples from these studies contained muraglitazar and its oxidative metabolites, but not the glucuronide conjugates, indicating that the biliary glucuronides are likely hydrolyzed by bacteria in the intestine before fecal excretion. nih.gov

Further Biotransformation of Muraglitazar Acyl-β-D-glucuronide

While direct excretion is a major fate for Muraglitazar Acyl-β-D-glucuronide, it is not the only metabolic route. The conjugate itself can undergo further biotransformation reactions.

Oxidative Metabolism of the Conjugate (e.g., Hydroxylation, O-Demethylation)

Research has shown that Muraglitazar Acyl-β-D-glucuronide can be a substrate for further oxidative metabolism. nih.gov In in vitro studies using human liver microsomes fortified with NADPH, chemically synthesized Muraglitazar Acyl-β-D-glucuronide was found to undergo oxidation through hydroxylation and O-demethylation. nih.gov

Furthermore, comprehensive metabolic profiling in humans has identified glucuronides of muraglitazar's oxidative metabolites in bile. psu.edunih.gov These include glucuronides of hydroxylated and O-demethylated muraglitazar (metabolites M17a,b,c, M18a,b,c, and M20), which collectively accounted for 16% of the dose in bile. psu.edunih.gov This indicates a complex metabolic interplay where muraglitazar can first be oxidized and then glucuronidated, or first be glucuronidated and then undergo oxidative metabolism. Both pathways contribute to the formation of the diverse range of metabolites excreted in the bile. psu.edunih.gov

In Vitro Characterization of Oxidative Pathways in Hepatic Microsomes

The metabolic fate of muraglitazar in humans is complex, involving several primary pathways such as acyl-glucuronidation, aliphatic/aryl hydroxylation, and O-demethylation. nih.gov The characterization of these pathways has been a subject of in vitro studies utilizing human liver microsomes to identify the specific enzymes responsible for its biotransformation. While the oxidative metabolism of the parent drug, muraglitazar, is well-documented, the subsequent oxidative metabolism of its primary conjugate, muraglitazar acyl-β-D-glucuronide, represents a more nuanced metabolic route.

| Enzyme | Role in Muraglitazar Oxidation |

| CYP2C8 | Involved in the formation of primary oxidative metabolites. |

| CYP2C9 | Contributes to the overall oxidative metabolism. |

| CYP2C19 | Plays a role in the oxidation of the parent compound. |

| CYP2D6 | Involved in the oxidative pathways. |

| CYP3A4 | Contributes to the formation of various oxidative metabolites. |

| CYP1A2, 2A6, 2B6, 2C18, 2E1, 3A5 | Exhibit minimal to no metabolic activity towards muraglitazar. nih.gov |

Oxidation of the Acyl-Glucuronide Conjugate

The potential for acyl-glucuronide conjugates to serve as substrates for CYP enzymes is an important consideration in drug metabolism. This pathway, where a phase II metabolite undergoes a phase I reaction, can lead to the formation of unique metabolites. For the antidiabetic agent sipoglitazar (B1680977), an unusual metabolic pathway was identified where its acyl glucuronide is directly oxidized by CYP enzymes. nih.gov

In vitro studies with sipoglitazar revealed that it is first metabolized to a β-1-O-acyl glucuronide, termed sipoglitazar-G1. nih.gov This glucuronide conjugate is then a substrate for oxidative metabolism. Further investigation using human hepatic microsomes and specific CYP-expressing systems demonstrated that CYP2C8 is the primary enzyme responsible for the O-dealkylation of sipoglitazar-G1 to form the de-ethylated metabolite, M-I. nih.gov Another isomeric glucuronide, sipoglitazar-G2, was not a substrate for this CYP-mediated reaction. nih.gov This established a sequential pathway of glucuronidation followed by cytochrome P450-catalyzed oxidation. nih.gov

While direct in vitro studies characterizing the specific oxidative pathways for muraglitazar acyl-β-D-glucuronide in hepatic microsomes are not extensively detailed in the literature, the findings for sipoglitazar provide a strong precedent for such a metabolic route. nih.gov It is known that CYP2C8 is capable of metabolizing acyl glucuronides, sometimes leading to mechanism-based inhibition of the enzyme. mdpi.com Given that muraglitazar is also metabolized by CYP2C8, the potential for its acyl glucuronide conjugate to interact with and be metabolized by this enzyme remains a plausible pathway. nih.govmdpi.com

| Compound | Metabolite | Enzyme | Metabolic Reaction | Finding |

| Sipoglitazar | Sipoglitazar-G1 (β-1-O-acyl glucuronide) | CYP2C8 | O-dealkylation | M-I is formed from the oxidation of the acyl glucuronide, not directly from the parent drug. nih.gov |

Molecular and Cellular Interactions of Muraglitazar Acyl β D Glucuronide

Covalent Binding to Biological Macromolecules

Acyl glucuronides are a class of metabolites known for their potential chemical reactivity. nih.gov They can form covalent bonds with endogenous proteins, which may alter protein function. nih.gov This reactivity is a key area of investigation in understanding the molecular behavior of drug metabolites.

The formation of protein adducts by acyl glucuronides generally proceeds through two primary mechanisms: transacylation and glycation. nih.gov

Transacylation: This mechanism involves a direct nucleophilic attack on the electrophilic ester carbonyl group of the acyl glucuronide by nucleophilic residues on a protein, such as lysine (B10760008), cysteine, or histidine. This results in the transfer of the acyl portion (the drug) to the protein, forming a stable amide or ester linkage and releasing the glucuronic acid moiety.

Glycation: This process is more complex and begins with the intramolecular rearrangement of the acyl group from the C-1 hydroxyl of the glucuronic acid to other positions on the sugar ring (acyl migration). This rearrangement can lead to the formation of a reactive aldehyde via ring-opening of the glucuronic acid moiety. This aldehyde can then react with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form a Schiff base (or imine). This intermediate can subsequently undergo an Amadori rearrangement to form a stable, covalently bonded protein adduct where both the drug and the glucuronic acid moiety are attached to the protein. nih.gov Studies with the acyl glucuronide of tolmetin (B1215870) have provided unambiguous evidence for this glycation mechanism, identifying covalent linkages to several lysine residues on human serum albumin. nih.gov

The identification of protein adducts is critical for understanding the potential consequences of covalent binding. While the general mechanisms of acyl glucuronide reactivity are established, the specific propensity of Muraglitazar (B1676866) Acyl-β-D-glucuronide to form such adducts is not detailed in the available literature.

However, research on other carboxylic acid-containing drugs provides some context. A study investigating seven different carboxylic acid drugs found that while their corresponding S-acyl-CoA thioesters and oxidative metabolites showed significant covalent binding to human liver microsomal proteins, none of the acyl glucuronide metabolites resulted in detectable covalent binding under the same conditions. nih.gov This suggests that the potential for covalent binding can vary significantly between different metabolites of the same parent drug and that acyl glucuronides are not universally reactive.

For the specific identification of adducts, tandem mass spectrometry is a powerful tool. In studies with tolmetin glucuronide, this technique was used to isolate and characterize tryptic peptides of human serum albumin that had been modified. The results identified specific lysine residues (Lys-195, Lys-199, Lys-525, Lys-137, Lys-351, and Lys-541) as sites of covalent attachment. nih.gov Similar detailed studies on Muraglitazar Acyl-β-D-glucuronide have not been reported in the reviewed literature.

Interaction with Enzymes and Receptors

The conjugation of muraglitazar to glucuronic acid can significantly alter its interaction with biological targets, including enzymes and receptors.

The parent drug, muraglitazar, is metabolized by multiple Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. The formation of Muraglitazar Acyl-β-D-glucuronide specifically is catalyzed by the UGT isoforms UGT1A1, UGT1A3, and UGT1A9. The parent compound, muraglitazar, has been shown to be an inhibitor of CYP2C9, with an IC50 value of 1.9 µM. unimi.it

While there is no specific data on enzyme inhibition by Muraglitazar Acyl-β-D-glucuronide, acyl glucuronides as a class have been known to cause drug-drug interactions through enzyme inhibition. The structural similarity of the glucuronide metabolite to the parent drug suggests a potential for interaction with the same enzymes, although often with different affinity. The glucuronide moiety adds significant size and polarity, which could hinder binding to the active site of some enzymes, particularly CYPs, but could facilitate interactions with other enzymes or transporters that handle endogenous glucuronides, such as Multidrug Resistance-Associated Proteins (MRPs).

The interplay between drug transporters and metabolizing enzymes is crucial for drug disposition. nih.gov Transporters like Organic Anion-Transporting Polypeptides (OATPs) are involved in the uptake of drugs into hepatocytes, while enzymes like CYPs and UGTs metabolize them, and efflux transporters like MRP2 excrete the drugs and their metabolites into the bile. nih.gov It is plausible that Muraglitazar Acyl-β-D-glucuronide could interact with these transporters, but specific inhibitory studies are lacking.

Muraglitazar exerts its therapeutic effects by acting as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.gov Transactivation assays with the parent compound demonstrated potent agonistic activity on both human PPARα and PPARγ, with EC50 values as shown in the table below. nih.gov

| Receptor | EC50 (µM) |

|---|---|

| hPPARα | 0.28 |

| hPPARγ | 0.16 |

The addition of the large, polar glucuronic acid moiety significantly impacts this receptor activity. Studies on the metabolism of muraglitazar have found that its metabolites, including the acyl glucuronide, generally possess greatly reduced activity as PPARα/γ activators relative to the parent compound. nih.gov This indicates that the glucuronidation process serves as a detoxification and deactivation pathway, effectively terminating the pharmacological action of muraglitazar by creating a metabolite that does not bind to or activate the PPAR receptors with high affinity. nih.gov

Structure Activity Relationships and Computational Studies of Acyl Glucuronides

Influence of Aglycone Structure on Acyl Glucuronide Reactivity

The structure of the aglycone—the parent drug molecule attached to the glucuronic acid moiety—plays a critical role in determining the reactivity of an acyl glucuronide. nih.gov Both electronic and steric characteristics of the aglycone influence the rates of the primary degradation pathways: intramolecular acyl migration and hydrolysis. liverpool.ac.uknih.gov Acyl migration involves the movement of the acyl group around the glucuronic acid ring, forming various positional isomers, while hydrolysis cleaves the ester bond to release the original carboxylic acid. nih.govresearchgate.net

The rate at which these degradation reactions occur is dependent on the aglycone's structure. rsc.org For instance, studies on different classes of aglycones, such as benzoic acid and aryl-acetic acid derivatives, have demonstrated that substitutions on the aromatic ring significantly affect reactivity. nih.govliverpool.ac.uk The electrophilicity of the ester carbonyl carbon and the degree of steric hindrance around this reactive site are key determinants of the degradation rate constant. nih.gov

A pertinent example of the aglycone's influence is the comparison between Muraglitazar (B1676866) and its structural analog, Peliglitazar (B1679212). These two compounds, which differ by only a single methyl group, show significant differences in the stability of their respective acyl glucuronide metabolites. nih.gov The acyl glucuronide of Peliglitazar was found to be more stable than that of Muraglitazar in buffer, as well as in rat and human plasma. nih.gov This highlights how a minor modification to the aglycone structure can substantially alter the chemical stability of the resulting metabolite. nih.gov When incubated in plasma, Muraglitazar Acyl-β-D-glucuronide tended to produce more of the parent aglycone compared to its Peliglitazar counterpart, indicating a higher reactivity. nih.gov

Table 1: Comparative Stability of Muraglitazar and Peliglitazar Acyl Glucuronides

| Compound | Relative Stability in Buffer & Plasma | Observation in Plasma Incubations |

|---|---|---|

| Muraglitazar Acyl-β-D-glucuronide | Less Stable | Produced more aglycone (parent drug) |

| Peliglitazar Acyl-β-D-glucuronide | More Stable | Produced less aglycone |

Data sourced from comparative studies on the two analogs. nih.gov

Computational Approaches for Predicting Reactivity and Migration Pathways

To better understand and predict the reactivity of acyl glucuronides, various computational methods have been employed. nih.govliverpool.ac.uk These approaches aim to model the behavior of these molecules and predict their degradation rates without the need for extensive experimental synthesis and testing. nih.govrsc.org

Quantitative Structure-Property Relationship (QSPR) models have been developed to identify and quantify the structural features of the aglycone that influence degradation rates. liverpool.ac.uk These models utilize a range of empirical and theoretical descriptors, including:

pKa of the parent acid: Reflects the electronic properties of the carbonyl carbon. nih.govrsc.org

Partial atomic charges: Indicates the electron density at the reactive carbonyl carbon. liverpool.ac.ukrsc.org

Hammett and Taft constants: Quantify the electronic and steric effects of substituents on the aglycone. rsc.org

NMR chemical shifts: Provide empirical data related to the electronic environment. rsc.org

While these models are useful, more computationally intensive methods that calculate the activation energy for the transacylation reaction can provide a more accurate prediction of degradation by accounting for both electronic and steric factors. liverpool.ac.uk

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the mechanisms of chemical reactions at the molecular level. nih.govmdpi.com In the context of acyl glucuronides, DFT has been used to model the transacylation (acyl migration) reaction. rsc.org

By calculating the energy profiles of the reaction pathway, DFT can determine the activation energy required for the acyl group to migrate. nih.govrsc.org This calculated activation energy often shows a strong correlation with the experimentally observed degradation rate of the 1-β anomer, the initial form of the metabolite. rsc.org DFT studies have also provided insights into the transition states of the migration process and have helped to explain differences in reactivity between different acyl glucuronides by revealing subtle variations in factors like hydrogen bonding within the molecule. rsc.org These computational investigations are crucial for understanding the intricate mechanisms that govern the stability of these metabolites. nih.gov

Rationalizing Electronic and Steric Factors Affecting Muraglitazar Acyl-β-D-glucuronide Stability

The stability of Muraglitazar Acyl-β-D-glucuronide is governed by a combination of electronic and steric factors inherent to its aglycone structure. nih.govnih.gov The reactivity of an acyl glucuronide is closely linked to the electronic properties of the ester carbonyl carbon atom and the steric environment surrounding it. nih.govresearchgate.net The pKa of the parent carboxylic acid is often used as a measure of the electronic character at the carbonyl group. nih.gov

The pronounced difference in stability between the acyl glucuronides of Muraglitazar and Peliglitazar, which are structural analogs, underscores the importance of these factors. nih.gov Peliglitazar's acyl glucuronide exhibits greater stability than Muraglitazar's metabolite. nih.gov This difference in stability is attributed to the subtle structural variation between the two parent compounds. This structural distinction, though minor, alters the electronic and/or steric environment around the ester linkage in the glucuronide conjugate.

The lower stability of Muraglitazar Acyl-β-D-glucuronide means it is more prone to degradation, either through hydrolysis back to the parent drug or via acyl migration to form isomers. nih.gov This inherent reactivity is a key chemical characteristic of the molecule, driven directly by the structural features of the Muraglitazar aglycone. nih.govresearchgate.net The observation that the less stable Muraglitazar Acyl-β-D-glucuronide did not accumulate to high levels in circulation during clinical studies, while the more stable Peliglitazar Acyl-β-D-glucuronide did, demonstrates how these intrinsic chemical properties can influence the metabolic profile of a drug. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Muraglitazar Acyl-β-D-glucuronide |

| Muraglitazar |

| Peliglitazar Acyl-β-D-glucuronide |

| Peliglitazar |

| Zomepirac |

| Diclofenac |

| Ibuprofen |

| Mycophenolic acid |

| Ibufenac |

| Bibuprofen |

| p-Bromobenzoic acid |

| Ponalrestat |

| 2-fluorobenzoyl acyl glucuronide |

| Ketoprofen |

Comparative Research of Muraglitazar Acyl β D Glucuronide Across Biological Systems

In Vitro Metabolism Comparisons (e.g., Human vs. Animal Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools for predicting in vivo metabolic pathways. Studies comparing the metabolism of Muraglitazar (B1676866) in human and animal-derived hepatic preparations reveal both similarities and differences in the formation of its acyl-β-D-glucuronide.

Research has shown that Muraglitazar undergoes extensive metabolism through both glucuronidation and oxidation. nih.gov When incubated with human liver microsomes fortified with UDP-glucuronic acid, Muraglitazar demonstrated a similar rate of glucuronidation to its structural analog, peliglitazar (B1679212). nih.gov This suggests a comparable intrinsic capacity of human hepatic enzymes to form the acyl glucuronide metabolite for both compounds. nih.gov Similarly, the rate of metabolism in human hepatocytes was also found to be alike for both Muraglitazar and peliglitazar. nih.gov

Comparative studies using liver microsomes and hepatocytes from rats, dogs, and monkeys have shown that these animal models are capable of producing the same metabolites observed in humans, including the acyl glucuronide. nih.govresearchgate.netdoi.org This qualitative similarity is crucial for the selection of appropriate animal species for nonclinical safety studies. bioivt.com However, quantitative differences can exist. For instance, while glucuronidation is a major pathway in both human and animal hepatocytes, the extent can vary between species. nih.gov Cryopreserved hepatocytes have proven to be a valuable tool in detecting these species-specific differences in metabolism. nih.gov

It is important to note that while microsomes are effective in identifying Phase 1 oxidative metabolites, they require supplementation with cofactors like UDP-glucuronic acid to assess Phase 2 glucuronidation pathways. nih.gov Hepatocytes, on the other hand, provide a more complete picture as they contain the necessary enzymes and cofactors for both Phase 1 and Phase 2 metabolism. nih.gov

Table 1: In Vitro Metabolism of Muraglitazar

| In Vitro System | Species | Key Findings | Reference |

| Liver Microsomes (UDPGA-fortified) | Human | Similar glucuronidation rate to peliglitazar. | nih.gov |

| Hepatocytes | Human | Similar metabolism rate to peliglitazar. | nih.gov |

| Liver Microsomes & Hepatocytes | Rat, Dog, Monkey | Produce metabolites observed in humans, including acyl glucuronide. | nih.govresearchgate.netdoi.org |

| Cryopreserved Hepatocytes | Rat, Dog, Monkey, Human | Effective in detecting species differences in metabolism. | nih.gov |

In Vivo Metabolic Fate in Preclinical Animal Models

Preclinical animal models are essential for understanding the disposition, elimination, and circulating metabolite profiles of a drug candidate before human trials. For Muraglitazar, in vivo studies in rats, dogs, and monkeys have provided valuable insights into the metabolic fate of its acyl-β-D-glucuronide.

Disposition and Elimination Pathways (e.g., Biliary Excretion)

Following oral administration of radiolabeled Muraglitazar in rats, dogs, and monkeys, the primary route of elimination was found to be through the feces. nih.govresearchgate.netdoi.org However, this fecal excretion is largely a consequence of extensive biliary excretion of metabolites, which are then eliminated in the feces. nih.govdoi.org

Studies in bile duct-cannulated rats and monkeys demonstrated that a significant portion of the administered dose is excreted in the bile. nih.govdoi.org The major drug-related components found in the bile of these animals, as well as in humans, were the glucuronide conjugates of Muraglitazar and its oxidative metabolites. nih.govdoi.org Specifically, Muraglitazar acyl-β-D-glucuronide was identified as a major biliary metabolite. nih.gov The parent drug, Muraglitazar, was only a minor component in the bile, indicating extensive first-pass metabolism. nih.govdoi.org

Interestingly, the glucuronide conjugates, including Muraglitazar acyl-β-D-glucuronide, are not typically found in the feces. nih.govdoi.org This suggests that after being excreted into the gastrointestinal tract via the bile, these glucuronides are hydrolyzed back to their parent aglycones (Muraglitazar and its oxidative metabolites) by gut microflora before being eliminated in the feces. nih.govdoi.orgnih.gov Urinary excretion of radioactivity was low across all species studied, including humans, accounting for less than 5% of the dose. nih.govdoi.org

Circulating Metabolite Profiles and Species Differences

Across all species studied (rats, dogs, monkeys, and humans), the most abundant drug-related component in plasma at all time points was the parent drug, Muraglitazar. nih.govresearchgate.netdoi.org No single metabolite was present at a concentration greater than 2.5% of the parent drug concentration at one-hour post-dose in rats, dogs, and humans. nih.govdoi.org This indicates that while Muraglitazar is extensively metabolized, its metabolites, including the acyl-β-D-glucuronide, are cleared from the circulation relatively quickly.

All metabolites that were detected in human plasma were also found in the plasma of at least one of the preclinical animal species (rats, dogs, or monkeys). nih.govresearchgate.netdoi.org This qualitative similarity in the circulating metabolite profile is a key factor in validating the use of these animal models for safety assessment. However, quantitative differences in the levels of circulating metabolites can exist between species. For instance, the acyl glucuronide of the related compound, peliglitazar, was found to circulate at lower concentrations in animal species compared to humans. nih.gov This highlights the importance of understanding not just the presence, but also the relative abundance of metabolites across species.

Table 2: In Vivo Disposition and Metabolite Profile of Muraglitazar

| Parameter | Rat | Dog | Monkey | Human | Reference |

| Primary Route of Elimination | Feces (via Biliary Excretion) | Feces | Feces (via Biliary Excretion) | Feces (via Biliary Excretion) | nih.govresearchgate.netdoi.org |

| Major Biliary Metabolites | Glucuronides of Muraglitazar and its oxidative metabolites | Not specified | Glucuronides of Muraglitazar and its oxidative metabolites | Glucuronides of Muraglitazar and its oxidative metabolites | nih.govdoi.orgnih.gov |

| Major Circulating Component | Muraglitazar | Muraglitazar | Muraglitazar | Muraglitazar | nih.govresearchgate.netdoi.org |

| Acyl-β-D-glucuronide in Plasma | Minor | Minor | Minor | Minor | nih.govnih.govdoi.org |

Differential Reactivity and Stability in Animal vs. Human Biological Fluids

Acyl glucuronides are known to be reactive metabolites that can undergo hydrolysis to the parent drug and intramolecular acyl migration to form positional isomers. nih.govspringernature.com These isomers have been shown to covalently bind to proteins, a process that has been implicated in potential toxicity. nih.govspringernature.com The stability of these metabolites can vary significantly in different biological fluids and between species.

Studies have shown that the stability of acyl glucuronides in plasma can be markedly different from their stability in aqueous buffer solutions, due to the presence of hydrolytic enzymes in plasma. nih.gov In the case of Muraglitazar acyl-β-D-glucuronide, it was found to be less stable than the acyl glucuronide of the structurally similar compound, peliglitazar, in incubations with buffer, rat plasma, and human plasma at a physiological pH of 7.4. nih.gov

Incubations of both Muraglitazar acyl-β-D-glucuronide and peliglitazar acyl-β-D-glucuronide in plasma resulted in a greater production of the parent aglycone (through hydrolysis) compared to the formation of acyl migration products. nih.gov This suggests that enzymatic hydrolysis is a significant degradation pathway in plasma. The difference in plasma stability between the two acyl glucuronides is believed to be a key factor contributing to the observed differences in their circulating levels in humans, rather than differences in their intrinsic formation or further oxidation. nih.gov

The higher reactivity of Muraglitazar acyl-β-D-glucuronide compared to its peliglitazar counterpart highlights the challenges in assessing risk based solely on circulating metabolite concentrations. nih.gov A more reactive metabolite might be cleared more rapidly and thus be present at lower concentrations, potentially leading to an underestimation of its potential for covalent binding and associated risks. nih.gov

Table 3: Stability of Muraglitazar Acyl-β-D-glucuronide

| Incubation Medium (pH 7.4) | Relative Stability | Primary Degradation Product | Reference |

| Buffer | Less stable than Peliglitazar AG | Not specified | nih.gov |

| Rat Plasma | Less stable than Peliglitazar AG | Aglycone (Muraglitazar) | nih.gov |

| Human Plasma | Less stable than Peliglitazar AG | Aglycone (Muraglitazar) | nih.gov |

Future Research Directions for Muraglitazar Acyl β D Glucuronide

Elucidating the Full Spectrum of Molecular Interactions

A primary area for future research is the comprehensive characterization of the molecular interactions of Muraglitazar (B1676866) Acyl-β-D-glucuronide. Acyl glucuronides are known to be reactive electrophiles capable of covalently binding to endogenous macromolecules, a process termed "protein adduction". nih.gov The two principal mechanisms proposed for this are intramolecular transacylation and glycation. researchgate.net

Future studies must aim to:

Identify specific protein targets: While serum albumin is a known target for many acyl glucuronides due to its abundance and nucleophilic residues, the full spectrum of proteins that Muraglitazar Acyl-β-D-glucuronide interacts with in vivo remains unknown. nih.gov Identifying these targets is the first step in understanding potential biological consequences.

Characterize the chemical nature of the adducts: The type of chemical bond formed (e.g., thioester, ester, amide) depends on the nucleophilic amino acid residue attacked (cysteine, serine/threonine, or lysine (B10760008), respectively) and the reaction mechanism. researchgate.net Transacylation results in the loss of the glucuronic acid moiety, whereas the glycation pathway retains it. researchgate.net Detailed structural elucidation of adducts is necessary.

Determine reaction kinetics: Understanding the rates at which these adducts form and their relative stability is crucial. Thioester linkages, for instance, are generally less stable than amide linkages. researchgate.net This information is vital for predicting the persistence and potential accumulation of adducted proteins.

Developing Advanced Predictive Models for Acyl Glucuronide Reactivity

The reactivity of an acyl glucuronide, particularly its rate of degradation via intramolecular rearrangement (acyl migration), has been linked to the extent of protein adduct formation. nih.gov Developing robust predictive models for this reactivity is a key goal for drug development, as it could help flag potentially problematic compounds early.

Key research initiatives should include:

Refining Kinetic Models: Detailed kinetic models that account for all transacylation and hydrolysis reactions are needed. nih.gov These models can be enhanced by using density functional theory to calculate the activation energies of these reactions, which have shown a strong correlation with observed degradation rates. nih.gov

Expanding Structure-Reactivity Relationships: While initial models have been developed for series of compounds, these need to be expanded to include a more diverse range of chemical structures to improve their predictive power for novel drug candidates like muraglitazar. nih.gov Factors like hydrogen bonding within the glucuronide moiety can significantly influence reactivity and should be incorporated into these models. nih.gov

Validating Novel Reactivity Assays: A novel technique has been developed to predict acyl glucuronide reactivity by measuring the formation rate of peptide adducts (e.g., with Lys-Phe) using LC-MS/MS. nih.govresearchgate.net This method, which showed a high correlation (R² = 0.95) between peptide adduct formation and the rearrangement rate for seven tested compounds, should be further validated and potentially adapted as a standard screening tool. nih.gov

| Predictive Modeling Approach | Principle | Key Findings/Future Direction |

| Kinetic Modeling | Models each transacylation and hydrolysis reaction step. | The degradation rate of the 1-β anomer correlates with the calculated activation energy for transacylation. Future work should expand the model to more diverse structures. nih.govnih.gov |

| Density Functional Theory (DFT) | Calculates activation energy for the transacylation reaction. | Activation energy is highly correlated with the in vitro degradation rate. Differences in hydrogen bonding affect reactivity. nih.gov |

| Peptide Adduct Assay | Measures the rate of adduct formation with a model peptide (e.g., Lys-Phe) as a surrogate for protein reactivity. | A correlation (R² = 0.95) was found between peptide adduct formation and the rearrangement rate for 7 carboxylic acid drugs. Needs further validation as a predictive screen. nih.govresearchgate.net |

Investigating the Biological Consequences of Protein Adduction at a Functional Level

The central question in acyl glucuronide research is whether the covalent modification of proteins leads to adverse drug reactions. nih.gov While it is accepted that individuals taking drugs that form reactive acyl glucuronides will have drug-protein adducts, these are often benign. nih.gov However, evidence suggests they may, in some cases, initiate toxicity or immune responses. nih.gov Given the cardiovascular concerns that arose with muraglitazar, this research area is of paramount importance. researchgate.net

Future investigations should focus on:

Linking Adducts to Cellular Dysfunction: It is critical to move beyond simply identifying adducts and determine if their formation alters the protein's function. For example, covalent modification of enzymes like UGTs or transport proteins could disrupt metabolism and homeostasis. nih.gov

Immunogenicity of Adducts: The drug-protein adduct can act as a hapten, potentially triggering an immune response. Research is needed to screen for antibodies against muraglitazar-protein adducts in preclinical models and, if possible, in stored clinical samples.

In Vivo Models: Developing animal models or advanced in vitro systems (e.g., organ-on-a-chip) that can recapitulate adduction and subsequent toxicity is essential. This would allow researchers to directly test the hypothesis that specific adducts of Muraglitazar Acyl-β-D-glucuronide are responsible for observed toxicities.

Exploring Enzyme and Transporter Inhibition by Muraglitazar Acyl-β-D-glucuronide in Detail

The interaction of Muraglitazar Acyl-β-D-glucuronide with metabolic enzymes and transporters is a significant knowledge gap. The parent drug, muraglitazar, is known to be metabolized by multiple UGT enzymes, specifically UGT1A1, UGT1A3, and UGT1A9, to form the acyl glucuronide. nih.gov The reactive metabolite itself could, in turn, inhibit or inactivate these or other enzymes.

Future research must systematically evaluate:

Cytochrome P450 (CYP) Inhibition: Other reactive acyl glucuronides, such as the metabolite of diclofenac, have been shown to cause time-dependent inactivation of CYP enzymes. nih.gov It is plausible that Muraglitazar Acyl-β-D-glucuronide could covalently bind to and inhibit key CYPs (e.g., CYP2C8, 2C9, 3A4), potentially leading to drug-drug interactions. nih.govnih.gov

UDP-glucuronosyltransferase (UGT) Inhibition: The metabolite could cause feedback or product inhibition of the UGT enzymes responsible for its formation (UGT1A1, 1A3, 1A9). nih.gov Since drug interactions with UGT enzymes have been identified as a predictor of drug-induced liver injury, this is a critical area for investigation. nih.gov

Transporter Interactions: The role of transporters (e.g., MRPs, BCRP, OATPs) in the disposition of Muraglitazar Acyl-β-D-glucuronide is unknown. Studies are needed to determine if the metabolite is a substrate or inhibitor of key uptake and efflux transporters, as this would significantly impact its distribution and potential for accumulation in tissues like the liver and kidney.

β-Glucuronidase Interaction: The stability of the glucuronide in the gut and other tissues can be affected by β-glucuronidases, which cleave the conjugate. nih.gov Research should clarify if Muraglitazar Acyl-β-D-glucuronide is a substrate for these enzymes, as this could influence enterohepatic recirculation and local tissue exposure to the parent drug.

| Enzyme/Transporter Class | Rationale for Investigation | Key Research Question |

| Cytochrome P450 (CYP) Enzymes | Precedent from other acyl glucuronides shows potential for time-dependent inhibition. nih.gov | Does Muraglitazar Acyl-β-D-glucuronide inactivate key metabolic CYPs like CYP3A4 or CYP2C8/9? nih.gov |

| UDP-glucuronosyltransferases (UGTs) | The metabolite could cause product inhibition of the enzymes that form it (UGT1A1, 1A3, 1A9). nih.gov UGT inhibition is linked to DILI risk. nih.gov | Does the metabolite inhibit major UGT isoforms, potentially altering its own clearance or that of other drugs? |

| Drug Transporters (e.g., MRP, BCRP) | Transporters are critical for the elimination of glucuronide metabolites. This is a major knowledge gap. | Is Muraglitazar Acyl-β-D-glucuronide a substrate or inhibitor of key drug transporters? |

| β-Glucuronidases | These enzymes can deconjugate the metabolite, affecting enterohepatic recirculation and local drug exposure. nih.gov | Is the metabolite a substrate for human or microbial β-glucuronidases? |

Expanding Analytical Capabilities for Low-Level Adduct Detection

Underpinning all future research is the need for highly sensitive and specific analytical methods. The instability of acyl glucuronides and the low concentrations of protein adducts present significant analytical challenges.

Priorities for analytical development include:

Improving Sensitivity for In Vivo Adducts: While methods exist to measure the glucuronide metabolite in plasma, detecting and quantifying specific drug-protein adducts in tissues remains difficult. Future work should focus on developing ultra-sensitive mass spectrometry-based proteomics workflows to identify and measure low-level adducts at their site of action.

Optimizing Sample Handling: The inherent instability of Muraglitazar Acyl-β-D-glucuronide due to acyl migration requires strict sample handling protocols, such as immediate cooling and acidification, to ensure accurate measurement of the 1-O-β-acyl isomer versus its rearranged positional isomers.

Leveraging Specific Fragmentation: A highly selected reaction monitoring (SRM) LC-MS/MS method has been developed for muraglitazar 1-O-β-acyl glucuronide. This method exploits the specific and major fragmentation pattern involving the loss of the glucuronic acid moiety, which is much less significant for the other isomers. This approach allows for rapid quantification without extensive chromatographic separation of the isomers and should be considered the standard for future bioanalysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.